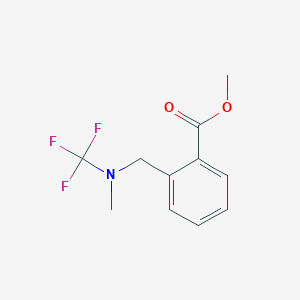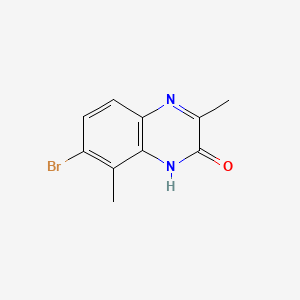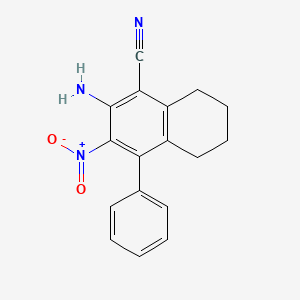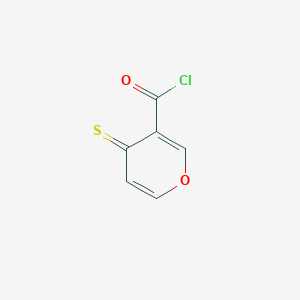![molecular formula C15H9Br2IN2O3S B13945801 3,5-Dibromo-2-[(2-iodobenzoyl)carbamothioylamino]benzoic acid CAS No. 530126-93-3](/img/structure/B13945801.png)
3,5-Dibromo-2-[(2-iodobenzoyl)carbamothioylamino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromo-2-[(2-iodobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound with the molecular formula C15H9Br2IN2O3S This compound is characterized by the presence of bromine, iodine, and sulfur atoms, which contribute to its unique chemical properties
準備方法
The synthesis of 3,5-Dibromo-2-[(2-iodobenzoyl)carbamothioylamino]benzoic acid involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Iodination: The addition of iodine atoms to the benzene ring.
Coupling Reaction: The final step involves coupling the intermediate compounds to form the target compound.
The reaction conditions for each step vary, but they generally require specific catalysts, solvents, and temperature control to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to achieve cost-effective and efficient synthesis.
化学反応の分析
3,5-Dibromo-2-[(2-iodobenzoyl)carbamothioylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The bromine and iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, ethanol, dichloromethane.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound.
科学的研究の応用
3,5-Dibromo-2-[(2-iodobenzoyl)carbamothioylamino]benzoic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: Research is being conducted to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3,5-Dibromo-2-[(2-iodobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research.
類似化合物との比較
3,5-Dibromo-2-[(2-iodobenzoyl)carbamothioylamino]benzoic acid can be compared with other similar compounds, such as:
3,5-Dibromo-2-hydroxybenzoic acid: This compound lacks the iodine and carbamothioyl groups, resulting in different chemical properties and applications.
2-Iodobenzoyl chloride: This compound contains the iodine atom but lacks the bromine and carbamothioyl groups, leading to different reactivity and uses.
3,5-Dibromo-4-hydroxybenzoic acid: This compound has a hydroxyl group instead of the carbamothioyl group, affecting its chemical behavior and applications.
特性
CAS番号 |
530126-93-3 |
|---|---|
分子式 |
C15H9Br2IN2O3S |
分子量 |
584.0 g/mol |
IUPAC名 |
3,5-dibromo-2-[(2-iodobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H9Br2IN2O3S/c16-7-5-9(14(22)23)12(10(17)6-7)19-15(24)20-13(21)8-3-1-2-4-11(8)18/h1-6H,(H,22,23)(H2,19,20,21,24) |
InChIキー |
PGXCXHKVDLBGMD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2Br)Br)C(=O)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


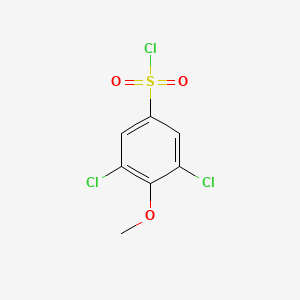
![6-Ethoxy-[1,1'-biphenyl]-3-ol](/img/structure/B13945728.png)




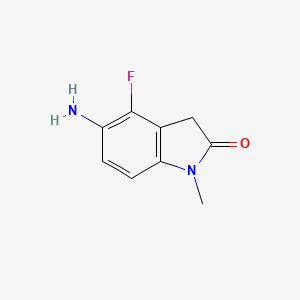
![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}ethan-1-one](/img/structure/B13945788.png)

![3-(5-{2-Bromo-thiazol-4-yl}-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13945804.png)
